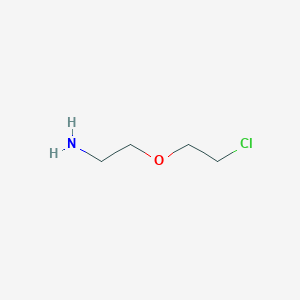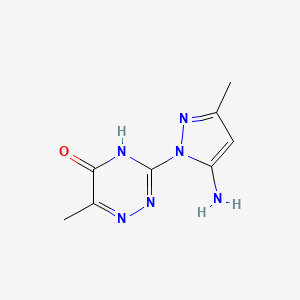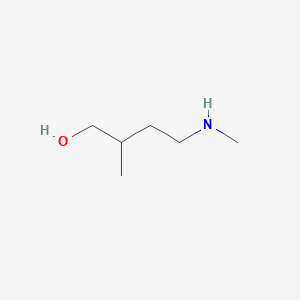
2-Methyl-4-(methylamino)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-(methylamino)butan-1-ol is an organic compound with the molecular formula C6H15NO It is a type of alcohol with a hydroxyl group (-OH) attached to a carbon chain, which also contains a methylamino group (-NHCH3)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(methylamino)butan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-methyl-4-chlorobutan-1-ol with methylamine. The reaction typically occurs under mild conditions, with the use of a solvent such as ethanol or methanol to facilitate the reaction. The reaction can be represented as follows:
[ \text{2-Methyl-4-chlorobutan-1-ol} + \text{Methylamine} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-(methylamino)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-Methyl-4-(methylamino)butan-2-one.
Reduction: Formation of 2-Methyl-4-(methylamino)butane.
Substitution: Formation of 2-Methyl-4-(methylamino)butyl chloride or bromide.
Aplicaciones Científicas De Investigación
2-Methyl-4-(methylamino)butan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-(methylamino)butan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The methylamino group can engage in nucleophilic and electrophilic reactions, affecting the compound’s behavior in various chemical environments.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1-butanol: Similar structure but lacks the methylamino group.
4-(Methylamino)butan-1-ol: Similar structure but lacks the methyl group on the carbon chain.
2-Methyl-4-(methylamino)butan-2-ol: Similar structure but with the hydroxyl group on a different carbon.
Uniqueness
2-Methyl-4-(methylamino)butan-1-ol is unique due to the presence of both a hydroxyl group and a methylamino group on the same carbon chain. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H15NO |
|---|---|
Peso molecular |
117.19 g/mol |
Nombre IUPAC |
2-methyl-4-(methylamino)butan-1-ol |
InChI |
InChI=1S/C6H15NO/c1-6(5-8)3-4-7-2/h6-8H,3-5H2,1-2H3 |
Clave InChI |
QSFMIXLUNXROPA-UHFFFAOYSA-N |
SMILES canónico |
CC(CCNC)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(2-Aminoethoxy)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13495072.png)
![rac-(1R,4S,6S)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-6-amine dihydrochloride](/img/structure/B13495074.png)
![5-[3-(2-Aminoethoxy)propylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13495094.png)

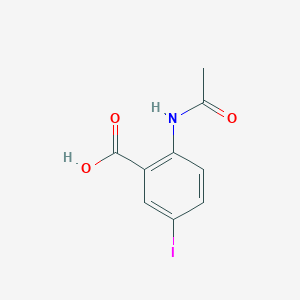
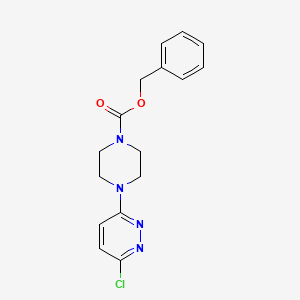
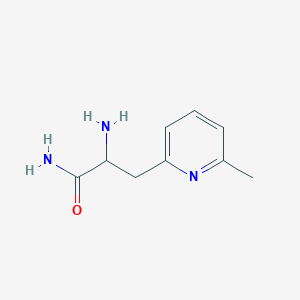
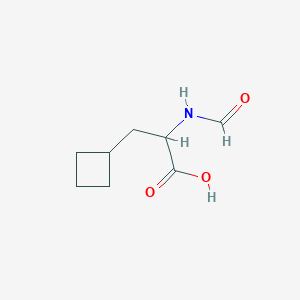
![6-Azaspiro[2.5]octane-5-carboxylic acid](/img/structure/B13495126.png)

![4-(1-Amino-2-hydroxyethyl)-2-[(dimethylamino)methyl]phenol](/img/structure/B13495150.png)
